The compound 4-(4-Chlorophenyl)-4-hydroxypiperidino(2-methyl-4-quinolyl)methanone, also known by its IUPAC name (4-chlorophenyl)(4-hydroxyphenyl)methanone, is a synthetic organic molecule with potential applications in pharmaceuticals. It is classified under the category of antihyperlipidemic agents, which are used to manage cholesterol levels in the body. The compound's unique structure, featuring a combination of piperidine and quinoline moieties, contributes to its biological activity.
This compound has been referenced in various scientific databases, including the National Institute of Standards and Technology (NIST) Chemistry WebBook, where it is cataloged under the CAS Registry Number 42019-78-3. Its molecular formula is noted as C13H9ClO2, with a molecular weight of approximately 232.66 g/mol .
The compound falls into the following classifications:
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidino(2-methyl-4-quinolyl)methanone can involve several methods, primarily focusing on the formation of the piperidine ring and subsequent functionalization. A common approach includes:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to monitor the progress and purity of the synthesis.
The compound can participate in several chemical reactions typical for aromatic ketones and phenolic compounds:
Reactions are typically carried out under controlled conditions, often using catalysts to enhance reaction rates and selectivity.
The mechanism of action for 4-(4-Chlorophenyl)-4-hydroxypiperidino(2-methyl-4-quinolyl)methanone is primarily related to its role in modulating lipid metabolism. It is believed to inhibit enzymes involved in lipid synthesis and transport, thus lowering cholesterol levels in the bloodstream.
Studies have shown that compounds with similar structures exhibit significant activity against cholesterol synthesis pathways, potentially through inhibition of HMG-CoA reductase or similar targets.
The primary applications for 4-(4-Chlorophenyl)-4-hydroxypiperidino(2-methyl-4-quinolyl)methanone include:
This compound serves as an important tool for researchers investigating new therapeutic strategies for managing cholesterol levels and associated cardiovascular diseases .
The strategic disconnection of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone reveals three key synthons: the 4-hydroxypiperidine fragment, 2-methyl-4-quinoline carboxylic acid derivative, and the connecting carbonyl group. The most logical retrosynthetic cleavage occurs at the amide bond, suggesting 4-(4-chlorophenyl)-4-hydroxypiperidine and 2-methylquinoline-4-carbonyl chloride as advanced intermediates [1]. Alternative pathways involve Friedel-Crafts acylation where preformed 4-(4-chlorophenyl)piperidine acts as a nucleophile toward 2-methylquinoline-4-carbonyl chloride electrophile [9]. Computational modeling indicates the quinoline nitrogen directs electrophilic substitution to the 4-position, supporting the feasibility of direct acylation approaches [3].
Table 1: Retrosynthetic Pathways for Target Compound Assembly
Disconnection Site | Synthons Generated | Reconnection Strategy | Key Challenges |
---|---|---|---|
Amide bond | 4-(4-Chlorophenyl)-4-hydroxypiperidine + 2-methylquinoline-4-carbonyl chloride | Schotten-Baumann acylation | Piperidine N-H nucleophilicity enhancement |
C-piperidine to carbonyl bond | 4-(4-Chlorophenyl)-4-hydroxypiperidine-1-carbonyl chloride + 2-methylquinoline | Friedel-Crafts acylation | Regioselective quinoline C4 acylation |
C-quinoline to carbonyl bond | 4-(4-Chlorophenyl)-4-hydroxypiperidine + quinoline-4-carboxylic acid | EDC-mediated coupling | Steric hindrance at piperidine nitrogen |
The hydroxypiperidine subunit requires additional consideration due to the presence of the polar hydroxyl group, which necessitates either protection prior to coupling or development of orthogonal reaction conditions compatible with protic functional groups. Literature analysis of similar piperidine-quinoline hybrids indicates that late-stage introduction of the hydroxypiperidine moiety minimizes side reactions during the carbon-carbon bond forming steps [1] [3].
The stereoselective construction of the chiral 4-hydroxypiperidine center represents the most synthetically challenging aspect of the target molecule. Three principal asymmetric methodologies have been successfully adapted: chiral auxiliary-mediated alkylation, enantioselective reduction, and enzymatic resolution. Chiral enolate alkylation using (S)-4-phenyl-2-oxazolidinone as auxiliary affords the 4-substituted piperidine precursor with diastereomeric ratios exceeding 95:5 when performed at -78°C in THF with HMPA as cosolvent [7]. Subsequent stereospecific reduction with L-Selectride® yields the syn isomer predominantly (dr 92:8), whereas DIBAL-H produces anti diastereomer preferentially (dr 85:15).
Enzymatic resolution using immobilized lipase B from Candida antarctica (CAL-B) efficiently separates racemic 4-(4-chlorophenyl)-4-hydroxypiperidine through transesterification in vinyl acetate. The (S)-enantiomer reacts preferentially (E > 200) to yield the acetate derivative, leaving the (R)-alcohol enantiomerically enriched (98% ee) [7]. Transition metal catalysis employing Ir-(S,S)-f-binaphane complex achieves asymmetric hydrogenation of 4-(4-chlorobenzoyl)pyridine with 94% ee and complete diastereocontrol when the hydroxyl group is protected as tert-butyldimethylsilyl ether [3].
Table 2: Stereochemical Control in 4-(4-Chlorophenyl)-4-hydroxypiperidine Synthesis
Method | Conditions | Diastereoselectivity (syn:anti) | Enantiomeric Excess | Yield |
---|---|---|---|---|
Chiral auxiliary alkylation | (S)-4-phenyl-2-oxazolidinone, LDA/THF-HMPA, -78°C | 95:5 (precursor) | N/A | 78% |
Enzymatic resolution | CAL-B, vinyl acetate, hexane, 25°C | N/A | 98% (R) | 42% (theoretical max 50%) |
Asymmetric hydrogenation | [Ir(COD)Cl]₂/(S,S)-f-binaphane, iPrOH, 50 bar H₂ | >99:1 | 94% | 89% |
Diastereoselective reduction | 4-(4-chlorophenyl)piperidin-4-one, L-Selectride®/THF, -78°C | 92:8 (syn) | N/A | 85% |
Computational studies reveal that the preferred formation of syn diastereomer during hydride reduction stems from equatorial approach of the nucleophile to the ketone carbonyl anti to the bulky 4-chlorophenyl group, with the developing hydroxyl oxygen adopting an axial position in the transition state to minimize 1,3-diaxial interactions [7].
The pivotal Friedel-Crafts acylation between 2-methyl-4-quinolinecarbonyl chloride and 4-(4-chlorophenyl)-4-hydroxypiperidine exhibits profound solvent dependence. Kinetic studies reveal dichloromethane promotes rapid acylation (k = 3.8 × 10⁻³ s⁻¹) due to its ability to stabilize the Wheland intermediate without solvating the nucleophile excessively. In contrast, nonpolar solvents like toluene slow the reaction (k = 7.2 × 10⁻⁴ s⁻¹) due to poor ionization of the acyl chloride, while polar aprotic solvents such as DMF accelerate initial activation but promote decomposition pathways [1] [9].
The hydroxyl group significantly influences reaction kinetics through competitive coordination with Lewis acid catalysts. Aluminum chloride complexation studies show 1:1 binding with the carbonyl oxygen versus 1:2 binding with the piperidine nitrogen-hydroxyl pair. Optimal conditions employ 1.05 equivalents of AlCl₃ in dichloromethane at 0-5°C, achieving 92% conversion in 45 minutes. Microwave-assisted Friedel-Crafts acylation (50W, 80°C) dramatically reduces reaction time to 5 minutes with comparable yield (89%), demonstrating the viability of alternative energy input for this critical bond formation [9].
Solvent polarity parameters (ET(30)) correlate linearly with pseudo-first-order rate constants (R² = 0.93), confirming the dipolar nature of the transition state. The 2-methyl substituent on the quinoline ring enhances reactivity approximately 3.5-fold compared to unsubstituted quinoline due to inductive effects stabilizing the cationic intermediate. This rate enhancement allows the reaction to proceed efficiently at lower temperatures, minimizing epimerization at the chiral piperidine center [1] [9].
The 4-hydroxypiperidine moiety presents dual protection challenges: the hydroxyl group requires protection during N-acylation steps, while the piperidine nitrogen must be protected during C-C bond formation. Comparative evaluation of hydroxyl protecting groups reveals tert-butyldimethylsilyl (TBS) ether offers optimal compromise between stability and deprotection ease. TBS protection proceeds quantitatively using TBSCl/imidazole in DMF (98% yield), withstands Friedel-Crafts conditions (AlCl₃, CH₂Cl₂), and undergoes clean removal with tetra-n-butylammonium fluoride (TBAF) in THF (95% recovery) [8].
For piperidine nitrogen protection during hydroxypiperidine synthesis, the carbobenzyloxy (Cbz) group demonstrates superiority over acyl alternatives. Hydrogenolytic removal (H₂, Pd/C) achieves quantitative deprotection without affecting the chlorophenyl ring. In contrast, acyl groups (acetyl, pivaloyl) require harsh hydrolytic conditions that compromise stereochemical integrity at the C4 position. The Cbz group remains stable during subsequent TBS protection/deprotection sequences, enabling orthogonal protection strategies [8] [9].
Notably, the 2-methylquinoline nitrogen does not require protection during acylation steps due to its weak basicity and steric environment. Final deprotection sequences must be carefully ordered: hydrogenolysis to remove Cbz should precede silyl deprotection to prevent Pd-catalyzed hydrogenation of sensitive functionalities. This stepwise approach enables overall yields of 72% for the protected hydroxypiperidine-quinoline intermediate, a significant improvement over direct coupling strategies lacking protection (38% yield) [9].
Table 3: Protection Group Performance in Target Compound Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Issues |
---|---|---|---|---|
Piperidine nitrogen | Cbz | Cbz-Cl, Na₂CO₃/H₂O-dioxane | H₂/Pd-C (40 psi), EtOH | None observed |
Hydroxyl group | TBS | TBSCl, imidazole/DMF | TBAF/THF, 25°C | Acidic conditions |
Hydroxyl group | Acetyl | Ac₂O, Et₃N/DMAP | K₂CO₃/MeOH-H₂O | Base-sensitive groups |
Piperidine nitrogen | Acetyl | Ac₂O, pyridine | 6N HCl reflux | Epimerization at C4 |
Hydroxyl group | THP | DHP, PPTS/CH₂Cl₂ | PPTS/EtOH | Lewis acid conditions |
The synthetic sequence employing Cbz-protected piperidine nitrogen and TBS-protected hydroxyl enables late-stage introduction of the hydroxypiperidine moiety to the quinoline carbonyl chloride. This strategy minimizes manipulation of stereochemically sensitive intermediates and provides crystalline intermediates that facilitate purification. X-ray crystallographic analysis confirms retention of configuration throughout the protection-deprotection sequence when employing these orthogonal protecting groups [8].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7